molecular formula C11H20N2O2 B602207 布瓦瑞替胺(αR,4S)-异构体 CAS No. 357336-99-3

布瓦瑞替胺(αR,4S)-异构体

货号: B602207
CAS 编号: 357336-99-3
分子量: 212.29 g/mol
InChI 键: MSYKRHVOOPPJKU-DTWKUNHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brivaracetam (alfaR, 4S)-Isomer is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.3 . It is one of the two mirror-image forms (enantiomers) of the drug Brivaracetam . The (alfaR, 4S)-isomer of Brivaracetam is considered the inactive form, meaning it does not contribute significantly to the therapeutic effects of the drug .


Synthesis Analysis

The synthesis of Brivaracetam has been reported in several studies . A chemoenzymatic synthesis method has been developed to prepare the suitable optically pure 2-substituted primary alcohol, which is then easily transformed into the (3R)-3-propylbutyrolactone, an advanced intermediate of brivaracetam .


Molecular Structure Analysis

The molecular structure of Brivaracetam (alfaR, 4S)-Isomer has been analyzed using various techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .


Chemical Reactions Analysis

Brivaracetam has been found to be less stable under basic degradation conditions . The alkaline hydrolytic degradation product of brivaracetam has been identified, isolated, structurally characterized, and synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of Brivaracetam (alfaR, 4S)-Isomer have been analyzed using various techniques .

科学研究应用

癫痫治疗

布瓦瑞替胺是一种抗癫痫药物(ASM),用于治疗癫痫 {svg_1}. 它是在一个主要的药物发现项目中开发的,该项目旨在鉴定选择性、高亲和力的突触小泡蛋白 2A (SV2A) 配体,它是左乙拉西坦的靶分子 {svg_2}. 它在动物癫痫模型中具有广谱抗癫痫活性 {svg_3}.

高亲和力和选择性

布瓦瑞替胺与 SV2A 的结合亲和力比左乙拉西坦高 15-30 倍,选择性也更高 {svg_4}. 这种高亲和力和选择性使其成为一种有效的 ASM。

良好的药代动力学特征

布瓦瑞替胺具有良好的药代动力学特征 {svg_5}. 它几乎没有临床相关的药物相互作用,这对癫痫患者来说很重要,因为他们可能正在服用其他治疗癫痫或其他疾病的药物 {svg_6}.

快速脑部渗透

布瓦瑞替胺可以快速穿透脑部 {svg_7}. 这种特性使它能够迅速地控制癫痫发作。

降解行为分析

布瓦瑞替胺是左乙拉西坦的拉西坦衍生物,关于其降解行为的数据非常有限 {svg_8}. 已经开发了一种等度反相高效液相色谱-紫外法,用于测定布瓦瑞替胺及其相关杂质和降解产物 {svg_9}. 该方法可用于表征药物分子的稳定性 {svg_10}.

计算机模拟毒性预测

布瓦瑞替胺的碱性水解降解产物已被鉴定、分离、结构表征、合成,并对其进行了计算机模拟毒性预测 {svg_11}. 这些信息对于理解药物的安全特性至关重要。

真实世界证据研究

已经进行了一些布瓦瑞替胺的真实世界证据研究,以评估其在大量国际人群中日常实践中的有效性和耐受性 {svg_12}. 这些研究为理解该药物在临床试验之外的表现提供了宝贵的见解。

特定患者群体

来自日常临床实践的证据突出了布瓦瑞替胺在特定癫痫患者群体中(这些患者群体具有未满足的迫切需求)的有效性和耐受性:老年人(≥65 岁),儿童(<16 岁),认知障碍患者,精神病合并症患者,以及特定病因获得性癫痫(卒中后癫痫/脑肿瘤相关癫痫/外伤性脑损伤相关癫痫)患者 {svg_13}. 这使得布瓦瑞替胺成为适合广泛患者使用的通用 ASM。

作用机制

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Brivaracetam (alfaR, 4S)-Isomer .

未来方向

The (alfaR, 4S)-Isomer of Brivaracetam is considered the inactive form . Therefore, future research may focus on the active form of Brivaracetam for therapeutic applications .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4S)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (CH3COOC2H5)", "Sodium chloride (NaCl)", "Water (H2O)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Sodium borohydride (NaBH4)", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethanol (C2H5OH)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Amino-3-methylbutanamide using NaOH and CH3OH", "Step 2: Conversion of (S)-2-Amino-3-methylbutanamide to (S)-2-Amino-3-methylbutanenitrile using HCl and NaHCO3", "Step 3: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutanenitrile hydrochloride using CuI and NaBH4", "Step 4: Conversion of (S)-2-Amino-3-methylbutanenitrile hydrochloride to (S)-2-Amino-3-methylbutanenitrile using NaOH and Na2SO4", "Step 5: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutan-1-ol using CH3OH and CH3COOH", "Step 6: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-al using NaOH and H2O2", "Step 7: Conversion of (S)-2-Amino-3-methylbutan-1-al to (S)-2-Amino-3-methylbutan-1-ol using NaOH and NaCl", "Step 8: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-yl acetate using CH3COOH and NaOH", "Step 9: Conversion of (S)-2-Amino-3-methylbutan-1-yl acetate to Brivaracetam (alfaR, 4S)-Isomer using NaOH and HCl" ] }

357336-99-3

分子式

C11H20N2O2

分子量

212.29 g/mol

IUPAC 名称

(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1

InChI 键

MSYKRHVOOPPJKU-DTWKUNHWSA-N

手性 SMILES

CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N

规范 SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。